molecular formula C18H18N4O B2604450 1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2380141-90-0

1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2604450
CAS No.: 2380141-90-0
M. Wt: 306.369
InChI Key: LTJOBRUDGGNRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a cyclopropyl group, a phenyl group, and a pyrido[3,4-d]pyrimidin-4-yl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-1-phenyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its stability and lipophilicity, while the pyrido[3,4-d]pyrimidin-4-yl group enhances its potential as a bioactive molecule .

Properties

IUPAC Name

1-cyclopropyl-1-phenyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(14-6-7-14,13-4-2-1-3-5-13)11-20-17-15-8-9-19-10-16(15)21-12-22-17/h1-5,8-10,12,14,23H,6-7,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJOBRUDGGNRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC=NC3=C2C=CN=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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